molecular formula C8H8BrN B13890863 3-bromo-6-ethenyl-2-methylpyridine

3-bromo-6-ethenyl-2-methylpyridine

Cat. No.: B13890863
M. Wt: 198.06 g/mol
InChI Key: XVUCDAWHHOXXAD-UHFFFAOYSA-N
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Description

3-Bromo-6-ethenyl-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position, an ethenyl group at the sixth position, and a methyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-ethenyl-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by the introduction of the ethenyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethenyl group can be introduced through a Heck reaction, where the brominated pyridine is reacted with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and Heck coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethenyl-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-ethenyl-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 3-bromo-6-ethenyl-2-methylpyridine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethenyl group can undergo addition reactions. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s reactivity is influenced by the electronic effects of the substituents on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-ethenyl-2-methylpyridine is unique due to the combination of its substituents, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in both substitution and addition reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-bromo-6-ethenyl-2-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3

InChI Key

XVUCDAWHHOXXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=C)Br

Origin of Product

United States

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